(Z)-2,3-dimethyl-N-(4-methyl-3-(3-morpholinopropyl)thiazol-2(3H)-ylidene)aniline
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Overview
Description
(Z)-2,3-dimethyl-N-(4-methyl-3-(3-morpholinopropyl)thiazol-2(3H)-ylidene)aniline is a complex organic compound characterized by its unique thiazole ring structure and morpholine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2,3-dimethyl-N-(4-methyl-3-(3-morpholinopropyl)thiazol-2(3H)-ylidene)aniline typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: Starting with a suitable thioamide and α-haloketone, the thiazole ring is formed through a cyclization reaction under acidic or basic conditions.
Introduction of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution, where a halogenated precursor reacts with morpholine.
Final Coupling: The final step involves coupling the thiazole derivative with aniline under conditions that favor the formation of the (Z)-isomer, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The aromatic ring and the thiazole ring can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are used for electrophilic substitutions, while nucleophiles like amines and thiols are used for nucleophilic substitutions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield secondary or tertiary amines.
Scientific Research Applications
Chemistry
In organic synthesis, (Z)-2,3-dimethyl-N-(4-methyl-3-(3-morpholinopropyl)thiazol-2(3H)-ylidene)aniline is used as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly as a scaffold for the development of new drugs. Its thiazole ring is a common motif in many bioactive molecules, and the morpholine group can enhance the compound’s pharmacokinetic properties.
Industry
In the materials science industry, this compound can be used in the development of new polymers and materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (Z)-2,3-dimethyl-N-(4-methyl-3-(3-morpholinopropyl)thiazol-2(3H)-ylidene)aniline depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring can participate in π-π stacking interactions, while the morpholine group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(Z)-2,3-dimethyl-N-(4-methylthiazol-2(3H)-ylidene)aniline: Lacks the morpholine group, which may affect its solubility and pharmacokinetic properties.
(Z)-2,3-dimethyl-N-(3-(3-morpholinopropyl)thiazol-2(3H)-ylidene)aniline: Similar structure but with different substitution patterns, leading to variations in reactivity and biological activity.
Uniqueness
The presence of both the morpholine group and the thiazole ring in (Z)-2,3-dimethyl-N-(4-methyl-3-(3-morpholinopropyl)thiazol-2(3H)-ylidene)aniline makes it unique. This combination can enhance its solubility, stability, and biological activity, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-4-methyl-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-2-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3OS/c1-15-6-4-7-18(17(15)3)20-19-22(16(2)14-24-19)9-5-8-21-10-12-23-13-11-21/h4,6-7,14H,5,8-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTOBZMKVTCJUGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N=C2N(C(=CS2)C)CCCN3CCOCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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